Ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride
Description
Ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 1-chloroethyl group at position 5 and an ethyl carboxylate ester at position 3, with a hydrochloride counterion. This compound is part of a broader class of triazole derivatives known for their structural versatility and applications in medicinal chemistry, agrochemicals, and material science.
Properties
IUPAC Name |
ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2.ClH/c1-3-13-7(12)6-9-5(4(2)8)10-11-6;/h4H,3H2,1-2H3,(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSCICRLETZIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride typically involves the reaction of ethyl 1H-1,2,4-triazole-3-carboxylate with 1-chloroethane in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antifungal and anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
- Electron-Withdrawing vs.
- Aromatic vs.
- Hydrochloride Counterion: The hydrochloride salt enhances aqueous solubility compared to neutral analogues, as seen in related compounds like ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride .
Activity Trends :
- Halogenation Impact : Chlorine or bromine substituents (e.g., 1-chloroethyl, 2,4-dichlorophenyl) correlate with enhanced antimicrobial and antiproliferative activities, likely due to increased electrophilicity and membrane permeability .
- Carboxylate vs. Carboxamide : Ethyl carboxylate derivatives generally show lower cytotoxicity than carboxamide analogues, making them preferable for agrochemical applications .
Physicochemical Properties
Comparative physicochemical data for select analogues:
Notable Differences:
- The hydrochloride salt form of the target compound significantly improves solubility (>50 mg/mL) compared to neutral analogues like ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (20–30 mg/mL) .
- Hydrophilic substituents (e.g., hydroxymethyl) reduce LogP values, favoring bioavailability in polar media .
Biological Activity
Ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate; hydrochloride (CAS Number: 2416230-28-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula: C₇H₁₁Cl₂N₃O₂
- Molecular Weight: 240.08 g/mol
- Structure: The compound features a triazole ring, which is known for its pharmacological significance.
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. A study focused on various triazole compounds demonstrated that modifications in their structure can enhance their efficacy against a range of microorganisms.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate; hydrochloride | Enterobacter aerogenes | TBD |
Note: TBD indicates that specific MIC values for this compound were not reported in the available literature.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate; hydrochloride has shown promise in vitro against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent investigation evaluated the cytotoxic effects of several triazole derivatives on leukemia cell lines. The study revealed that certain modifications to the triazole structure significantly improved anticancer activity.
Table 2: Cytotoxicity Data of Selected Triazole Compounds
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate; hydrochloride | K562 (Leukemia) | TBD |
| Compound X | CCRF-SB (Leukemia) | 13.6 ± 0.3 |
| Compound Y | T47D (Breast Cancer) | 27.3 |
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, studies suggest that these compounds may interfere with nucleic acid synthesis or disrupt cellular membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
